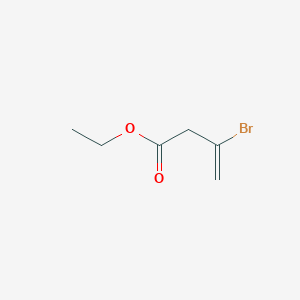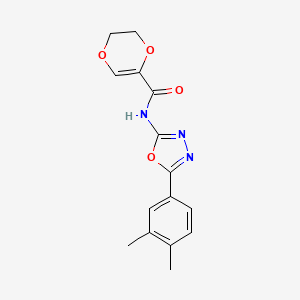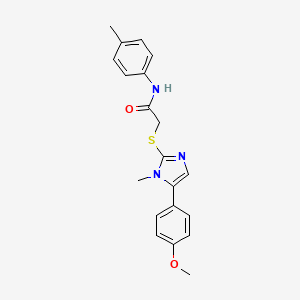
Ethyl 3-bromobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromobut-3-enoate is a chemical compound with the CAS Number: 21031-50-5. It has a molecular weight of 193.04 and its IUPAC name is ethyl 3-bromobut-3-enoate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromobut-3-enoate is 1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Physical And Chemical Properties Analysis
Ethyl 3-bromobut-3-enoate is a liquid with a molecular weight of 193.04 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Ethyl 3-bromobut-3-enoate is a chemical compound with the CAS Number: 21031-50-5 . It is often used in chemical synthesis due to its reactivity. The bromine atom in the molecule makes it a good leaving group, which allows for various substitution reactions.
Allylation of Aldehydes
This compound has been demonstrated in the allylation of aldehydes . Allylation is a chemical reaction in which an allyl group is added to a substrate. In this case, the substrate would be an aldehyde.
Allylation of Schiff Bases
In addition to aldehydes, Ethyl 3-bromobut-3-enoate has also been used in the allylation of Schiff bases . Schiff bases are compounds that contain a carbon-nitrogen double bond, and they are often used in organic synthesis.
Synthesis of Biologically Active Compounds
The allylation products of Ethyl 3-bromobut-3-enoate have found application in the synthesis of biologically active compounds . These include pheromones, antitumor agents, retinoids and their analogs .
Synthesis of Novel Compounds
Research has opened up the way to the synthesis of novel biologically active compounds using Ethyl 3-bromobut-3-enoate . This suggests that this compound could be used to create new molecules with potential biological activity.
Application of 2-substituted Functionalized Allyl Bromides
Ethyl 3-bromobut-3-enoate is a 2-substituted functionalized allyl bromide . These types of compounds have a wide range of applications in chemical synthesis, particularly in the creation of complex organic molecules.
Safety and Hazards
Ethyl 3-bromobut-3-enoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H315, H318, H332, H335 . These hazard statements correspond to various risks including combustibility, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
The allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates has demonstrated the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds . This suggests potential future directions for the use of Ethyl 3-bromobut-3-enoate in the synthesis of new compounds.
Eigenschaften
IUPAC Name |
ethyl 3-bromobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWOSOZWQDXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromobut-3-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)
![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)

![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)